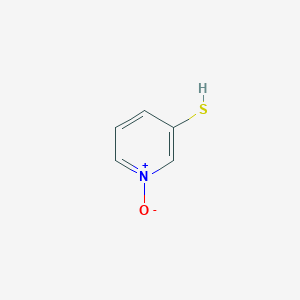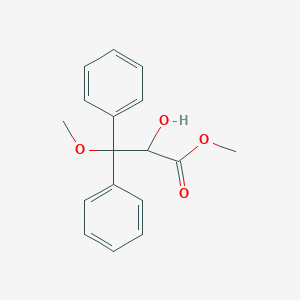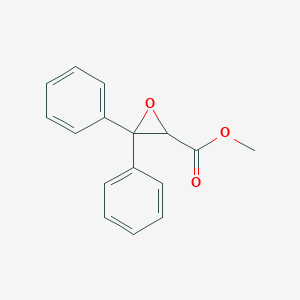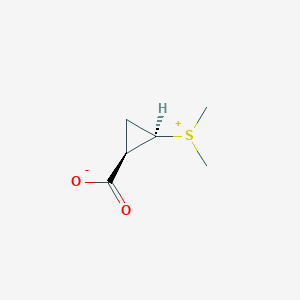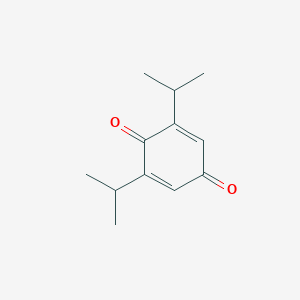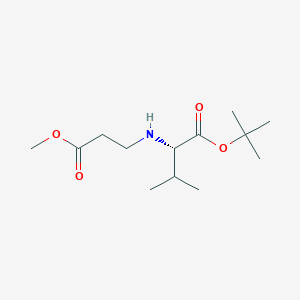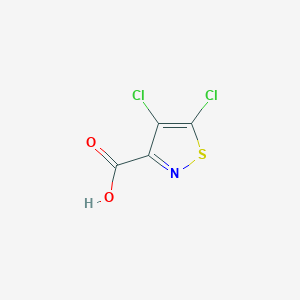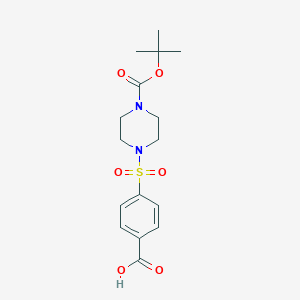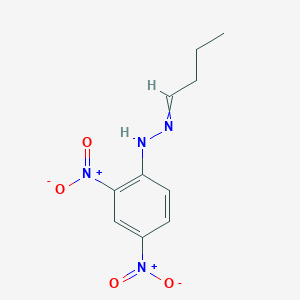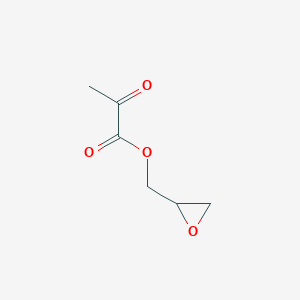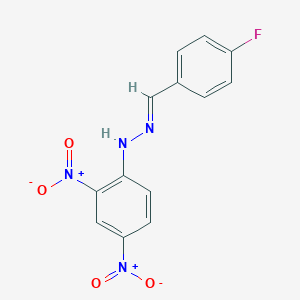
1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine
Overview
Description
1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a dinitrophenyl group and a fluorobenzylidene group attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine can be synthesized through the condensation reaction between 2,4-dinitrophenylhydrazine and 4-fluorobenzaldehyde. The reaction typically occurs in an acidic medium, such as acetic acid, and is carried out at room temperature. The reaction can be represented as follows:
2,4-Dinitrophenylhydrazine+4-Fluorobenzaldehyde→this compound+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and fluoro-substituted products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro and fluoro-substituted derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine has several scientific research applications, including:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine involves its interaction with specific molecular targets. The compound can form stable complexes with aldehydes and ketones through the hydrazone linkage, which is crucial for its analytical applications. Additionally, the presence of nitro and fluoro groups can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine can be compared with other hydrazones, such as:
- 1-(2,4-Dinitrophenyl)-2-(4-chlorobenzylidene)hydrazine
- 1-(2,4-Dinitrophenyl)-2-(4-bromobenzylidene)hydrazine
- 1-(2,4-Dinitrophenyl)-2-(4-methylbenzylidene)hydrazine
Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl-substituted counterparts
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELVTVZWNPRATB-OVCLIPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


